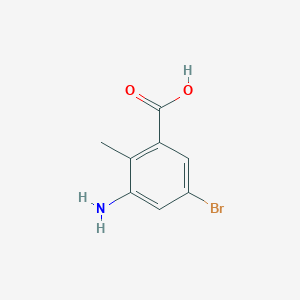

3-Amino-5-bromo-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

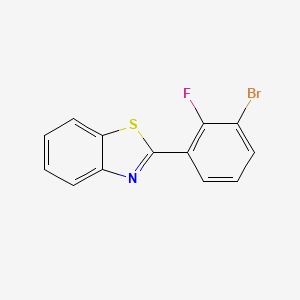

3-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Synthesis of Chlorantraniliprole

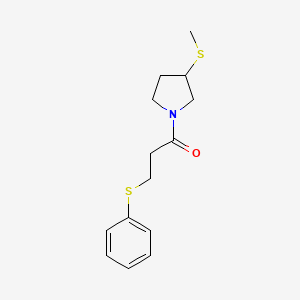

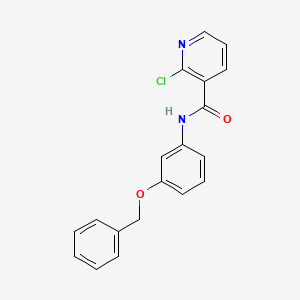

The compound 3-Amino-5-bromo-2-methylbenzoic acid plays a role in the synthesis of Chlorantraniliprole, an important agricultural chemical. It is used as an intermediate in the synthesis process involving several steps including esterification, reduction, chlorination, and aminolysis. This highlights its significance in the production of compounds with practical applications in agriculture (Zheng Jian-hong, 2012).

Synthesis of Anti-cancer Drugs

3-Amino-5-bromo-2-methylbenzoic acid is a key intermediate in synthesizing anti-cancer drugs, specifically those inhibiting thymidylate synthase. Its role is fundamental in the creation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, indicating its importance in medicinal chemistry (Cao Sheng-li, 2004).

Characterization and Spectroscopy

The compound has been characterized using various spectroscopic methods. Studies have shown that its molecular structure, vibrational wave numbers, and other properties such as HOMO and LUMO energies can be accurately determined, providing valuable information for research in material science and other fields (N. Balamurugan et al., 2015).

Bioactive Compound Synthesis

Anti-tumor Activity

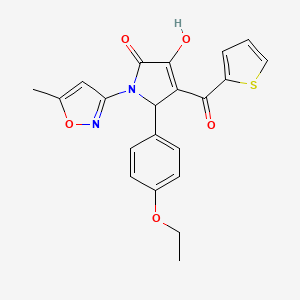

This chemical is used in synthesizing a novel series of 3-amidebenzamide derivatives. These derivatives have been studied for their anti-tumor activity in vitro, showcasing its potential in developing new therapeutic agents (B. Li, 2014).

Biological Activity Studies

In another study, it was utilized in the synthesis and biological activity studies of cadmium (II) complex derived from an azo ligand. This complex exhibited significant biological activities, further emphasizing the compound's role in creating bioactive materials (Sudad A. Jaber et al., 2021).

Safety and Hazards

作用機序

Mode of Action

Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . The amino group (-NH2) is a strong nucleophile and can attack electrophilic carbon atoms, while the bromine atom (-Br) is a good leaving group. This could lead to various interactions with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including those involving peptide synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-bromo-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity.

特性

IUPAC Name |

3-amino-5-bromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWNGNIDJCWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-methylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)